1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone, also known by its IUPAC name 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-one, is a chemical compound with the molecular formula and a molecular weight of 222.63 g/mol. This compound has garnered interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry.
This compound is classified under the category of ketones and tetrazoles, which are known for their diverse biological activities. It is particularly noted for its use as an intermediate in the synthesis of pharmaceuticals, including anticonvulsants and other therapeutic agents. The compound's CAS number is 1259059-71-6, indicating its unique identification in chemical databases .
The synthesis of 1-(2-chlorophenyl)-2-(2-tetrazolyl)ethanone typically involves the reaction of 2-bromo-2-chloroacetophenone with a tetrazole salt. A common method includes using potassium carbonate as a base in an organic solvent such as isopropyl acetate or n-butyl acetate. The reaction conditions generally involve heating the mixture to temperatures between 45°C and 50°C for several hours, followed by cooling and filtration to isolate the desired product.
For example, one synthesis protocol reports using 10 g of 2-bromo-2-chloroacetophenone with 3.3 g of 1H-tetrazole and 7.10 g of potassium carbonate in 100 ml of isopropyl acetate, yielding about 8.6 g of the target compound with a purity of approximately 64.58% .
The molecular structure of 1-(2-chlorophenyl)-2-(2-tetrazolyl)ethanone features a chlorophenyl group attached to an ethanone moiety, which is further connected to a tetrazole ring. The structural formula can be represented as:
In terms of visualization, the SMILES notation for this compound is O=C(C1=CC=CC=C1Cl)CN2N=CN=N2
, which provides insight into its connectivity and functional groups .
1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone can participate in various chemical reactions typical for ketones and heterocycles. Notably, it can undergo nucleophilic substitution reactions due to the reactivity of the carbonyl group and the presence of the tetrazole ring.
In synthetic applications, it may serve as a precursor for further modifications, such as alkylation or acylation reactions, to generate more complex structures suitable for pharmaceutical development .
The mechanism by which 1-(2-chlorophenyl)-2-(2-tetrazolyl)ethanone exerts its biological effects is not fully elucidated but is believed to involve interactions at specific biological targets that modulate neurotransmitter systems. Compounds containing tetrazole rings have been associated with anticonvulsant activity, potentially acting on GABAergic pathways or other neurotransmitter receptors.
Research indicates that tetrazoles can enhance the efficacy of certain drugs by improving their pharmacokinetic profiles or by acting as prodrugs that release active metabolites upon metabolic conversion .
Purity assessments are commonly performed using high-performance liquid chromatography (HPLC), with reported purities ranging from 64% to over 94% depending on synthesis methods .
1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone has notable applications in medicinal chemistry, particularly in the development of new pharmacological agents. Its derivatives are being explored for use as anticonvulsants, highlighting its potential role in treating epilepsy and related disorders. Additionally, due to its unique structural features, it may be utilized in high-throughput screening processes aimed at discovering novel bioactive compounds .
The synthesis of optically active intermediates for 1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone derivatives relies heavily on enantioselective reduction of prochiral arylketones. Two principal methodologies dominate this transformation: transition metal-catalyzed hydrogenation and biocatalytic reduction.
Transition Metal-Catalyzed Hydrogenation: Ruthenium complexes bearing chiral diphosphine and diamine ligands demonstrate exceptional efficacy for the asymmetric hydrogenation of ortho-chlorinated arylketones. The Noyori-type catalysts—specifically those incorporating XylBINAP (2,2′-bis(di-3,5-xylylphosphino)-1,1′-binaphthyl) and 1,2-diphenylethylenediamine (DPEN) ligands—achieve near-quantitative yields and enantiomeric excess (ee) values exceeding 99% under mild conditions (8 atm H₂, 2-propanol, 30°C) [2] [8]. The reaction proceeds via a concerted six-membered pericyclic transition state (Fig. 1), where the RuH₂ species simultaneously interacts with the ketone’s carbonyl oxygen via N–H hydrogen bonding and delivers hydride to the carbonyl carbon. This outer-sphere mechanism ensures high functional group tolerance, leaving halogens (including the ortho-chloro substituent), amino groups, and unsaturated bonds intact [2] [5].
Biocatalytic Reduction: Microbial reductases from Rhodotorula mucilaginosa and Candida parapsilosis provide a metal-free alternative for synthesizing (R)-alcohol precursors. These enzymes catalyze the reduction of 2-chloroarylketones using cofactor recycling systems (e.g., glucose dehydrogenase/NADP⁺), typically affording ee values >95% at substrate loadings of 10–50 g/L. The enzymatic process operates optimally at pH 7.0–7.5 and 25–30°C, offering an environmentally benign route scalable under aqueous conditions [4] [8].
Table 1: Comparative Catalytic Systems for Asymmetric Reduction of 1-(2-Chlorophenyl)-2-tetrazolyl Ethyl Ketone
Catalyst Type | Specific System | Reaction Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
Ru-Complex | RuH₂(XylBINAP)(DPEN) | 8 atm H₂, iPrOH, 30°C, 7h | >99 | 99 (R) |
Biocatalyst | Rhodotorula mucilaginosa oxidoreductase | Phosphate buffer, NADP⁺, 30°C | 92 | 97 (R) |
Ir-Complex | Cp*Ir(TsDPEN) | 50 atm H₂, CH₂Cl₂, 25°C | 95 | 98 (R) |
Construction of the 2-tetrazolyl moiety in the target compound employs [2+3] cycloadditions between nitriles and azide sources. Key methodologies include:
Zinc-Catalyzed Cycloaddition: The most industrially viable route involves reacting 2-(2-chlorophenyl)acetonitrile derivatives with sodium azide (3 equiv) in dimethylformamide (DMF) or water, catalyzed by zinc bromide (20 mol%) at 100–120°C. This method delivers 1-(2-Chlorophenyl)-2-(2-tetrazolyl)acetonitrile in 85–92% yield after 6–12 hours [6]. The Lewis acid activates the nitrile group toward nucleophilic addition, facilitating dipolar cyclization. The reaction tolerates electron-deficient aryl nitriles but requires extended reaction times for sterically hindered substrates.
Organocatalytic Methods: L-Proline (30 mol%) accelerates the cycloaddition in water at 80°C, achieving 88% yield with enhanced green chemistry metrics. The carboxylate group of proline acts as a Brønsted acid, polarizing the C≡N bond to favor azide attack. Microwave irradiation further optimizes this process, reducing reaction times to 10–30 minutes while maintaining yields >90% [6].
Table 2: [2+3] Cycloaddition Routes to the 2-Tetrazolyl Group
Conditions | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
NaN₃, ZnBr₂ | ZnBr₂ (20%) | DMF | 110 | 10 | 92 |
NaN₃, L-Proline | L-Proline | H₂O | 80 | 6 | 88 |
NaN₃, TMSCl | In situ | MeCN | 100 (MW) | 0.25 | 95 |
The chiral alcohol intermediate (R)-1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanol serves as the direct precursor to the target ketone via controlled oxidation. Its synthesis demands catalysts combining high activity and enantiocontrol.
Ru/Diimine Systems: RuCl₂[(S)-XylBINAP][(S,S)-DPEN] pretreated with tert-butoxide in 2-propanol achieves quantitative hydrogenation of the ketone group in 1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone at substrate-to-catalyst ratios (S/C) of 100,000. This system delivers the (R)-alcohol in >99% ee within 7 hours at ambient temperature. The bulky 3,5-xylyl groups on XylBINAP enforce enantioselectivity by sterically blocking one prochiral face of the ketone [2] [8].
Transfer Hydrogenation Catalysts: CpIr(TsDPEN)* complexes effect asymmetric transfer hydrogenation using azeotropic formic acid-triethylamine as the hydrogen donor. This water-tolerant system reduces the ketone substrate in dichloromethane at 25°C, affording 95% yield and 98% ee. The N-tosylated DPEN ligand facilitates hydride transfer via an N–H-mediated outer-sphere mechanism, analogous to the Noyori system [5].
Enzymatic Dynamic Kinetic Resolution (DKR): Lipases (e.g., Candida antarctica lipase B) coupled with Shvo’s catalyst enable one-pot racemization and enantioselective acetylation of the tetrazolyl ethanol intermediate. This DKR process converts racemic alcohol into the (R)-acetate ester (>99% ee, 90% yield), which is subsequently hydrolyzed to the enantiopure alcohol. The chemoenzymatic approach avoids precious metals but requires meticulous control of water activity [8].
Table 3: Performance Metrics for Enantioselective Ketone Reduction Systems
Catalyst | Reductant | Temp (°C) | S/C Ratio | ee (%) | TON |
---|---|---|---|---|---|
RuH₂(XylBINAP)(DPEN) | H₂ (8 atm) | 30 | 100,000 | 99 (R) | 240,000 |
Cp*Ir(p-cymene)[TsDPEN] | HCO₂H/Et₃N (5:2) | 25 | 5,000 | 98 (R) | 4,900 |
Candida parapsilopsis reductase | Glucose (cofactor) | 30 | 50 | 97 (R) | 45 (g/gₐₜ₋) |
Fig. 1: Proposed Six-Membered Transition State for Noyori-Type Asymmetric Hydrogenation
[H–Ru²⁺–N⁻–H⁺] | | R–C=O···H–N
The carbonyl oxygen interacts with the acidic N–H proton (DPEN ligand), while the hydride (Ru–H) attacks the electrophilic carbon. The ortho-chloro substituent experiences no steric clash due to the outer-sphere mechanism. [2] [5]
The integration of these methodologies—leveraging either chiral metal complexes or enzymes for stereocontrol and cycloadditions for tetrazole assembly—enables the efficient, scalable synthesis of enantiopure 1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone derivatives. The choice between chemocatalytic and biocatalytic routes hinges on cost constraints, available infrastructure, and required optical purity [4] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: